(R)-1-(2-Fluorophenyl)ethylamine hydrochloride chemical structure and CAS number 1168139-43-2
(R)-1-(2-Fluorophenyl)ethylamine hydrochloride chemical structure and CAS number 1168139-43-2
An In-Depth Technical Guide to (R)-1-(2-Fluorophenyl)ethylamine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Chiral Amines
In the landscape of modern medicinal chemistry, the pursuit of molecular candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Within this context, chiral amines serve as foundational synthons for a vast array of active pharmaceutical ingredients (APIs). The introduction of fluorine into these building blocks is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity (logP), and binding affinity to target proteins.[1] The 2-phenethylamine scaffold, in particular, is a privileged motif found in numerous endogenous neurotransmitters and therapeutic agents, making its derivatives of significant interest for neurological and psychiatric drug development.[2][3]
This guide provides a comprehensive technical overview of (R)-1-(2-Fluorophenyl)ethylamine hydrochloride (CAS Number: 1168139-43-2), a chiral building block of increasing importance. We will delve into its chemical structure and physicochemical properties, explore robust methodologies for its stereoselective synthesis, detail protocols for its analytical characterization, and discuss its application as a critical intermediate in the synthesis of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their discovery and development pipelines.
Core Molecular Attributes and Physicochemical Properties
(R)-1-(2-Fluorophenyl)ethylamine hydrochloride is a chiral primary amine salt. The "(R)" designation specifies the stereochemical configuration at the chiral center (the carbon atom bonded to the amino group), which is a critical determinant of its interaction with biological systems. The ortho-position of the fluorine atom on the phenyl ring significantly influences the molecule's electronic and conformational properties.
Chemical Structure
The structure combines a fluorinated aromatic ring with a chiral ethylamine side chain, presented as its hydrochloride salt for improved stability and handling.
Caption: Chemical structure of (R)-1-(2-Fluorophenyl)ethylamine hydrochloride.
Physicochemical Data Summary
A compilation of key properties is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 1168139-43-2 | [4] |
| Molecular Formula | C₈H₁₁ClFN | [4] |
| Molecular Weight | 175.63 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Commercially available at ≥95% | [5] |
| Solubility | Soluble in DMSO | [6] |
| Melting Point | Not consistently reported. For context, the related isomer 2-(4-fluorophenyl)ethylamine hydrochloride has a melting point of 208 °C. | [2] |
| Storage | Store at room temperature under an inert atmosphere. | [4] |
Stereoselective Synthesis: A Modern Biocatalytic Approach
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. While classical methods like chiral resolution via diastereomeric salt formation with agents like tartaric acid are viable, modern approaches often favor asymmetric synthesis for higher efficiency and atom economy.[3][7] A field-proven, state-of-the-art method is the asymmetric reductive amination of a prochiral ketone using a reductive aminase (RedAm) enzyme.[8][9]
This biocatalytic route offers high enantioselectivity and operates under mild, environmentally benign conditions, making it an attractive alternative to transition-metal-catalyzed methods.
Synthesis Workflow: Asymmetric Reductive Amination
The synthesis of (R)-1-(2-Fluorophenyl)ethylamine proceeds from the readily available starting material, 2'-fluoroacetophenone.
Caption: Workflow for the asymmetric synthesis of the target compound.
Experimental Protocol: Biocatalytic Reductive Amination
This protocol is a representative methodology based on published procedures for reductive aminases.[10] Optimization of enzyme choice, substrate loading, and reaction conditions is recommended for specific applications.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 1 M ammonium chloride, pH 9).
-
Cofactor Regeneration System: Add components for NADPH regeneration. A common system consists of D-glucose (20 mM) and a glucose dehydrogenase (GDH) enzyme (0.5 mg/mL). Add NADP⁺ cofactor (0.5 mM).
-
Enzyme Addition: Add the selected (R)-selective reductive aminase (RedAm) to a final concentration of approximately 1 mg/mL. Numerous commercial vendors now supply kits of RedAms for screening.
-
Substrate Addition: Dissolve 2'-fluoroacetophenone (10 mM) in a minimal amount of a water-miscible co-solvent (e.g., DMSO, typically 1-2% v/v) and add it to the reaction mixture. Causality Note: The co-solvent is necessary to overcome the low aqueous solubility of the ketone substrate, ensuring its availability to the enzyme in the aqueous phase.
-
Reaction Execution: Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation for 24 hours. Monitor the reaction progress via HPLC or GC.
-
Work-up and Isolation:
-
Quench the reaction by basifying the mixture with NaOH (e.g., to pH > 11).
-
Extract the resulting (R)-1-(2-Fluorophenyl)ethylamine free base into an organic solvent such as methyl tert-butyl ether (MTBE).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
-
Purification: Collect the solid by filtration and recrystallize from an appropriate solvent system (e.g., ethanol/ether) to yield the final product with high chemical and enantiomeric purity.
Analytical Characterization: A Self-Validating System
Robust analytical methods are crucial for confirming the identity, purity, and stereochemical integrity of the synthesized material.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for this class of compounds.[11][12]
Exemplary HPLC Protocol:
-
Column: Chiralpak® AD-H or equivalent cellulose-based CSP.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic additive like diethylamine (0.1%) to improve peak shape and reduce tailing. Causality Note: The basic additive neutralizes acidic silanol groups on the silica support of the CSP, preventing non-specific ionic interactions that cause peak tailing for basic analytes like amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers, allowing for accurate integration and calculation of enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation and confirmation. The following are predicted chemical shifts (δ) in ppm for a typical solvent like DMSO-d₆.
Predicted ¹H NMR Spectrum:
-
δ ~8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group. The broadness is due to quadrupolar relaxation and exchange with trace water.
-
δ ~7.2-7.6 ppm (multiplet, 4H): Aromatic protons of the 2-fluorophenyl ring. Complex splitting patterns will arise from H-H and H-F couplings.
-
δ ~4.5 ppm (quartet, 1H): The methine proton (-CH) alpha to the amine. It will be split by the adjacent methyl protons (3H) and the NH₃⁺ protons (3H), though N-H coupling is often not resolved.
-
δ ~1.6 ppm (doublet, 3H): Protons of the methyl group (-CH₃), split by the adjacent methine proton.
Predicted ¹³C NMR Spectrum: [1][13]
-
δ ~158-162 ppm (doublet, ¹JCF ≈ 245 Hz): C2 carbon of the phenyl ring, directly bonded to fluorine. The large coupling constant is characteristic of a direct C-F bond.
-
δ ~125-135 ppm (multiple signals): Other aromatic carbons. Carbons ortho and meta to the fluorine will show smaller C-F couplings.
-
δ ~45-50 ppm: Methine carbon (-CH).
-
δ ~20-25 ppm: Methyl carbon (-CH₃).
Predicted ¹⁹F NMR Spectrum: [14][15]
-
A single resonance is expected in the range of -110 to -130 ppm (relative to CFCl₃). The signal will appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
Expected ESI-MS Fragmentation:
-
Molecular Ion Peak (M⁺): The free base will be observed as the protonated molecule [M+H]⁺ at m/z 156.
-
Major Fragments: The primary fragmentation pathway for phenethylamines is α-cleavage (cleavage of the bond next to the nitrogen).
-
Loss of a methyl radical (•CH₃): [M+H - 15]⁺ at m/z 141.
-
Benzylic cleavage: A fragment corresponding to the fluorobenzyl cation at m/z 109 is also highly probable.[16]
-
Applications in Drug Development
(R)-1-(2-Fluorophenyl)ethylamine hydrochloride is not merely a chemical curiosity; it is a strategic building block for creating novel therapeutics. Its utility stems from the combination of the pharmacologically relevant phenethylamine core, the chirality that allows for stereospecific target engagement, and the ortho-fluoro substituent.
The fluorine atom at this position can:
-
Block Metabolic Attack: The C-F bond is exceptionally strong, preventing oxidation at that position by metabolic enzymes like Cytochrome P450s, which can increase the drug's half-life.[1]
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of the amine, affecting its ionization state at physiological pH and thus influencing receptor binding and cell permeability.
-
Induce Favorable Conformations: The fluorine can engage in specific interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets and can influence the preferred conformation of the molecule, locking it into a more bioactive shape.
This building block and its analogs are key components in the synthesis of inhibitors for targets in oncology, inflammation, and neurology. For instance, complex molecules containing fluorophenyl-pyrrolidine structures have been patented for the treatment of pain and cancer, highlighting the value of this motif in constructing high-affinity ligands.
Conclusion
(R)-1-(2-Fluorophenyl)ethylamine hydrochloride is a high-value chiral building block whose utility is grounded in fundamental principles of medicinal chemistry. Its well-defined structure, coupled with the strategic placement of a fluorine atom, provides a powerful tool for developing next-generation therapeutics with enhanced properties. The adoption of modern, efficient synthetic methods like biocatalysis further enhances its appeal for large-scale production. The analytical protocols detailed herein provide a robust framework for quality control, ensuring the material's identity, purity, and stereochemical integrity. As the demand for sophisticated, highly specific small molecule drugs continues to grow, the importance of synthons like (R)-1-(2-Fluorophenyl)ethylamine hydrochloride in the drug discovery arsenal is set to increase.
References
-
González-Martínez, D., et al. (2020). Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. ChemCatChem, 12(9), 2421-2425. Available at: [Link]
-
Dietschreit, J. C. B., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(32), 13357-13364. Available at: [Link]
-
UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
Dwyer, D., & Wynn, T. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for Resolution of a chiral amine. Available at: [Link]
-
ResearchGate. Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi | Request PDF. Available at: [Link]
-
Semantic Scholar. [PDF] Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi. Available at: [Link]
-
Onyx Scientific. Chiral Resolution Screening. Available at: [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
- Google Patents. US10813936B2 - Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-YL)-pyrazolo[1,5-A]pyrimidin-3-YL)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate.
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Separations, 8(10), 165. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]
-
University of Colorado Boulder. 1H NMR Chemical Shifts (δ, ppm). Available at: [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]
- 6. (R)-1-(2-Fluorophenyl)ethylamine hydrochloride | CAS 1168139-43-2 | Sun-shinechem [sun-shinechem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Synthesis of Primary and Secondary β‐Fluoro‐arylamines using Reductive Aminases from Fungi | Publicación [silice.csic.es]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. compoundchem.com [compoundchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
